- Highly efficient and selective hydrogenation of quinolines at room temperature over Ru@NC-500 catalyst, Molecular Catalysis, 2022, 526,

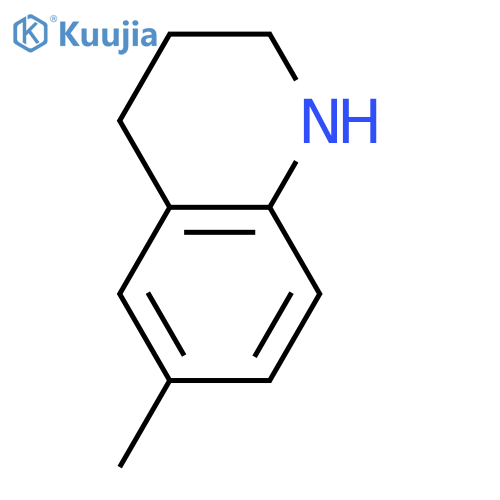

Cas no 91-61-2 (6-Methyl-1,2,3,4-tetrahydroquinoline)

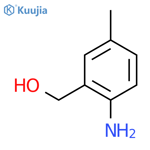

91-61-2 structure

상품 이름:6-Methyl-1,2,3,4-tetrahydroquinoline

6-Methyl-1,2,3,4-tetrahydroquinoline 화학적 및 물리적 성질

이름 및 식별자

-

- 1,2,3,4-Tetrahydro-6-methylquinoline

- 6-Methyl-1,2,3,4-tetrahydroquinoline

- Civettal

- Quinoline, 1,2,3,4-tetrahydro-6-methyl-

- Quinoline, tetrahydro-6-methyl-

- XOKMRXSMOHCNIX-UHFFFAOYSA-N

- 0I67838Y8K

- 6-methyl-1,2,3,4-tetrahydro-quinoline

- p-Methyltetrahydroquinoline

- DSSTox_CID_27444

- DSSTox_RID_82351

- DSSTox_GSID_47444

- XOKMRXSMOHCNIX-UHFFFAOYSA-

- NSC65606

- Tox

- 1,2,3,4-Tetrahydro-6-methylquinoline (ACI)

- 6-Methyltetrahydroquinoline

- NSC 65606

-

- MDL: MFCD00023887

- 인치: 1S/C10H13N/c1-8-4-5-10-9(7-8)3-2-6-11-10/h4-5,7,11H,2-3,6H2,1H3

- InChIKey: XOKMRXSMOHCNIX-UHFFFAOYSA-N

- 미소: C1C(C)=CC2=C(NCCC2)C=1

- BRN: 122515

계산된 속성

- 정밀분자량: 147.10500

- 동위원소 질량: 147.105

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 1

- 중원자 수량: 11

- 회전 가능한 화학 키 수량: 0

- 복잡도: 133

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 2.7

- 토폴로지 분자 극성 표면적: 12

- 표면전하: 0

- 상호 변형 이기종 수량: 아무것도 아니야

실험적 성질

- 밀도: 0.99g/cm3

- 융해점: 36-38°C

- 비등점: 262-263°C 712mm

- 플래시 포인트: 262-263°C/712mm

- 굴절률: 1.539

- 수용성: Insoluble in water.

- PSA: 12.03000

- LogP: 2.49110

6-Methyl-1,2,3,4-tetrahydroquinoline 보안 정보

-

기호:

- 제시어:경고

- 피해 선언: H315-H319

- 경고성 성명: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 위험 범주 코드: 20/21/22

- 보안 지침: S26-S36/37/39

- 위험 용어:R20/21/22

- TSCA:Yes

6-Methyl-1,2,3,4-tetrahydroquinoline 세관 데이터

- 세관 번호:2933499090

- 세관 데이터:

중국 세관 번호:

2933499090개요:

2933499090. 퀴놀린이나 이퀴놀린 환계의 다른 화합물을 함유하고 있다. [그러나 더 걸쭉하지는 않다].부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

신고 요소:

제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

요약:

2933499090. 구조물에는 퀴놀린이나 이퀴놀린 환계의 다른 화합물(수소화 여부와 상관없이)이 들어 있어 더 걸쭉하지 않다.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

6-Methyl-1,2,3,4-tetrahydroquinoline 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-21231-5.0g |

6-methyl-1,2,3,4-tetrahydroquinoline |

91-61-2 | 95% | 5g |

$145.0 | 2023-05-02 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15245-50g |

6-Methyl-1,2,3,4-tetrahydroquinoline, 98% |

91-61-2 | 98% | 50g |

¥5689.00 | 2023-02-14 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M1302-5g |

6-Methyl-1,2,3,4-tetrahydroquinoline |

91-61-2 | 97.0%(GC) | 5g |

¥425.0 | 2023-09-02 | |

| Life Chemicals | F2190-0535-10g |

"6-Methyl-1,2,3,4-tetrahydroquinoline" |

91-61-2 | 95%+ | 10g |

$84.0 | 2023-11-21 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-278533-10g |

6-Methyl-1,2,3,4-tetrahydroquinoline, |

91-61-2 | 10g |

¥812.00 | 2023-09-05 | ||

| Life Chemicals | F2190-0535-5g |

"6-Methyl-1,2,3,4-tetrahydroquinoline" |

91-61-2 | 95%+ | 5g |

$60.0 | 2023-11-21 | |

| Chemenu | CM144672-25g |

6-Methyl-1,2,3,4-tetrahydroquinoline |

91-61-2 | 98% | 25g |

$215 | 2021-08-05 | |

| Apollo Scientific | OR925199-5g |

6-Methyl-1,2,3,4-tetrahydroquinoline |

91-61-2 | 98% | 5g |

£86.00 | 2025-02-21 | |

| Enamine | EN300-21231-25.0g |

6-methyl-1,2,3,4-tetrahydroquinoline |

91-61-2 | 95% | 25g |

$455.0 | 2023-05-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M1302-5g |

6-Methyl-1,2,3,4-tetrahydroquinoline |

91-61-2 | 97.0%(GC) | 5g |

¥425.0 | 2022-06-10 |

6-Methyl-1,2,3,4-tetrahydroquinoline 합성 방법

합성 방법 1

반응 조건

1.1 Reagents: Hydrogen Catalysts: Ruthenium , Carbon Solvents: Ethanol ; 8 h, 1 MPa, 30 °C

참조

합성 방법 2

반응 조건

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; 24 h, 100 atm, 100 °C

참조

- Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds, Catalysts, 2023, 13(4),

합성 방법 3

반응 조건

1.1 Catalysts: Nickel (supported on Ni and Al-containing layered double oxides) , Aluminum nickel oxide Solvents: Ethanol ; rt → 120 °C; 24 h, 120 °C

참조

- Ni0/Niδ+ Synergistic Catalysis on a Nanosized Ni Surface for Simultaneous Formation of C-C and C-N Bonds, ACS Catalysis, 2019, 9(12), 11438-11446

합성 방법 4

합성 방법 5

반응 조건

1.1 Reagents: Hydrogen Catalysts: Iron , Carbon , Phosphorus Solvents: Heptane ; 20 h, 4 MPa, 150 °C

참조

- Graphitic phosphorus coordinated single Fe atoms for hydrogenative transformations, Nature Communications, 2020, 11(1),

합성 방법 6

반응 조건

1.1 Reagents: Diboronic acid Solvents: Water ; 10 min, 80 °C

참조

- Metal-Free Hydrogen Atom Transfer from Water: Expeditious Hydrogenation of N-Heterocycles Mediated by Diboronic Acid, Chemistry - A European Journal, 2016, 22(48), 17151-17155

합성 방법 7

반응 조건

1.1 Reagents: Potassium hydroxide , Water Solvents: 1,4-Dioxane ; 12 h, 25 °C

참조

- Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst, Nature Communications, 2022, 13(1),

합성 방법 8

반응 조건

1.1 Reagents: Hydrogen Catalysts: Nickel(2+), bis(1,10-phenanthroline-N1,N10)-, (SP-4-1)-, diacetate , Nickel silicide (Ni17Si3) Solvents: Water ; 24 h, 30 bar, 130 °C

참조

- Silicon-Enriched Nickel Nanoparticles for Hydrogenation of N-Heterocycles in Aqueous Media, ACS Applied Nano Materials, 2022, 5(4), 5625-5630

합성 방법 9

반응 조건

1.1 Reagents: Hydrogen Catalysts: Cobalt oxide (Co3O4) Solvents: Methanol ; 10 h, 120 °C

참조

- Cobalt Encapsulated in N-Doped Graphene Layers: An Efficient and Stable Catalyst for Hydrogenation of Quinoline Compounds, ACS Catalysis, 2016, 6(9), 5816-5822

합성 방법 10

반응 조건

1.1 Reagents: Ammonia borane Catalysts: Palladium alloy, base, Pd 60,Co 40 , Carbon nitride (C3N4) (catalyst support) Solvents: Water ; 7 h, 80 °C

참조

- Highly efficient hydrogenation and dehydrogenation of N-Heteroarenes catalyzed by mesoporous graphitic carbon nitride supported CoPd alloy nanoparticles, Tetrahedron, 2022, 114,

합성 방법 11

반응 조건

1.1 Reagents: Hydrogen Catalysts: Alumina , Rhodium Solvents: Methanol ; 1 h, 50 bar, rt

참조

- Solvent dependent regioselective hydrogenation of substituted quinolines, Synlett, 2004, (15), 2827-2829

합성 방법 12

반응 조건

1.1 Reagents: Potassium tert-butoxide Catalysts: (OC-6-42)-Bromodicarbonyl[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)et… Solvents: Toluene ; 24 h, 135 °C

참조

- Dehydrogenative and Redox-Neutral N-Heterocyclization of Aminoalcohols Catalyzed by Manganese Pincer Complexes, Organometallics, 2022, 41(14), 1743-1747

합성 방법 13

반응 조건

1.1 Reagents: Hydrogen Catalysts: Triethylaluminum , Octadecanoic acid, cobalt(2+) salt (2:1) Solvents: Hexane

참조

- Cobalt stearate-aluminum alkyl-catalyzed hydrogenation of substituted quinolines, isoquinoline and naphthalene, Journal of Molecular Catalysis, 1988, 48(2-3), 277-83

합성 방법 14

반응 조건

1.1 Reagents: Hydrogen , Zinc Catalysts: Cobalt diacetate Solvents: Water ; 15 h, 30 bar, 70 °C

참조

- Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst, Synthesis, 2022, 54(3), 629-642

합성 방법 15

반응 조건

1.1 Reagents: Hydrogen Catalysts: Cobalt (carbon supported) Solvents: Methanol , Water ; 6 h, 20 bar, 120 °C

참조

- Unsymmetrically N, S-coordinated single-atom cobalt with electron redistribution for catalytic hydrogenation of quinolines, Journal of Catalysis, 2022, 414, 101-108

합성 방법 16

반응 조건

1.1 Reagents: Hydrogen Catalysts: Chloro[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl][5-(trifluoro… Solvents: p-Xylene ; 20 h, 110 °C

참조

- Homogeneous Catalytic System for Reversible Dehydrogenation-Hydrogenation Reactions of Nitrogen Heterocycles with Reversible Interconversion of Catalytic Species, Journal of the American Chemical Society, 2009, 131(24), 8410-8412

합성 방법 17

반응 조건

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Hexadecane

참조

- Regiospecific hydrogenation of quinolines and indoles in the heterocyclic ring, Journal of Heterocyclic Chemistry, 1987, 24(5), 1477-83

합성 방법 18

반응 조건

1.1 Catalysts: 2773914-78-4 Solvents: Water ; 12 h, pH 3.5, 50 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

참조

- Water-soluble and reusable Ru-NHC catalyst for aqueous-phase transfer hydrogenation of quinolines with formic acid, Dalton Transactions, 2022, 51(21), 8258-8265

합성 방법 19

반응 조건

1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Ethanol ; 20 h, 2 MPa, 70 °C

참조

- A Highly Active Cobalt Catalyst for the General and Selective Hydrogenation of Aromatic Heterocycles, Chemistry - A European Journal, 2023, 29(30),

합성 방법 20

반응 조건

1.1 Reagents: Hydrogen Catalysts: Cobalt (aluminum nitride supported) Solvents: Isopropanol ; 16 h, 4 atm, 120 °C

참조

- Reversible aerobic oxidative dehydrogenation/hydrogenation of N-heterocycles over AlN supported redox cobalt catalysts, Molecular Catalysis, 2020, 496,

합성 방법 21

반응 조건

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol , Water ; 16 h, 30 bar, 120 °C

참조

- Heterogeneous nickel-catalysed reversible, acceptorless dehydrogenation of N-heterocycles for hydrogen storage, Chemical Communications (Cambridge, 2019, 55(34), 4969-4972

합성 방법 22

반응 조건

1.1 Reagents: Hydrogen Catalysts: Platinum , Ruthenium Solvents: Tetrahydrofuran ; 18 h, 10 atm, 60 °C

참조

- Intimate ruthenium-platinum nanoalloys supported on carbon catalyze the hydrogenation and one-pot hydrogenation-coupling reaction of oxidized amino derivatives, Catalysis Science & Technology, 2023, 13(8), 2508-2516

합성 방법 23

반응 조건

1.1 Reagents: Hydrogen Catalysts: Cobalt , Silica , Graphene (N-doped) Solvents: Methanol ; 24 h, 100 bar, 100 °C

참조

- Catalytic Hydrogenation of Substituted Quinolines on Co-Graphene Composites, European Journal of Organic Chemistry, 2021, 2021(47), 6616-6625

합성 방법 24

반응 조건

1.1 Reagents: Hydrogen Catalysts: 2,2′-Bipyridine , Carbon (nitrogen-doped, cobalt nanoparticle-decorated) , Cobalt (nanoparticles, supported on a nitrogen-doped carbon matrix) Solvents: Toluene ; 12 h, 1.5 MPa, 120 °C

참조

- Ordered Porous Nitrogen-Doped Carbon Matrix with Atomically Dispersed Cobalt Sites as an Efficient Catalyst for Dehydrogenation and Transfer Hydrogenation of N-Heterocycles, Angewandte Chemie, 2018, 57(35), 11262-11266

합성 방법 25

반응 조건

1.1 Reagents: Hydrogen Catalysts: Copper (aluminum oxide-bound) Solvents: Toluene ; 24 h, 50 bar, rt → 100 °C

참조

- General and Chemoselective Copper Oxide Catalysts for Hydrogenation Reactions, ACS Catalysis, 2019, 9(5), 4302-4307

합성 방법 26

반응 조건

1.1 Reagents: Hydrogen Catalysts: Iridium oxide (IrO2) Solvents: Methanol ; 24 h, 60 atm, 60 °C

참조

- "Naked" Iridium(IV) Oxide Nanoparticles as Expedient and Robust Catalysts for Hydrogenation of Nitrogen Heterocycles: Remarkable Vicinal Substitution Effect and Recyclability, Advanced Synthesis & Catalysis, 2017, 359(6), 933-940

6-Methyl-1,2,3,4-tetrahydroquinoline Raw materials

6-Methyl-1,2,3,4-tetrahydroquinoline Preparation Products

6-Methyl-1,2,3,4-tetrahydroquinoline 관련 문헌

-

2. Recent advances in the synthesis of N-heteroarenes via catalytic dehydrogenation of N-heterocyclesAtanu Bera,Sourajit Bera,Debasis Banerjee Chem. Commun. 2021 57 13042

-

Dipanjan Bhattacharyya,Sekhar Nandi,Priyanka Adhikari,Bikash Kumar Sarmah,Monuranjan Konwar,Animesh Das Org. Biomol. Chem. 2020 18 1214

-

Belén Abarca,Rosa Adam,Rafael Ballesteros Org. Biomol. Chem. 2012 10 1826

91-61-2 (6-Methyl-1,2,3,4-tetrahydroquinoline) 관련 제품

- 635-46-1(1,2,3,4-Tetrahydroquinoline)

- 479-59-4(Julolidine)

- 409346-72-1(N,4-dimethoxy-N-methylcyclohexanecarboxamide)

- 2168221-81-4(2-(cyclopropylamino)ethane-1-sulfonyl fluoride)

- 2229617-40-5(tert-butyl N-{2-amino-1-3-(difluoromethoxy)-4-methylphenylethyl}carbamate)

- 69113-58-2(3-(iodomethyl)benzonitrile)

- 1090710-03-4(3-Pyridinecarboxamide, N-[3-[(cyclopropylamino)sulfonyl]phenyl]-2-(methylthio)-)

- 500300-26-5(2,4-Dioxo-1,2,3,4-tetrahydro-pyrimido[4,5-b]quinoline-5-carboxylic acid)

- 111299-89-9(1-(4-ethylphenyl)guanidine)

- 2248300-75-4(2-[3-(Trifluoromethyl)cyclohexyl]propan-1-amine)

추천 공급업체

Amadis Chemical Company Limited

(CAS:91-61-2)6-Methyl-1,2,3,4-tetrahydroquinoline

순결:99%

재다:25g

가격 ($):232.0